1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC

Lipidomics LC-MS/MS Internal Standard Validation

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC (CAS 2692624-19-2) is a deuterium-labeled analog of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 LysoPC), a lysophospholipid generated endogenously via phospholipase A2 (PLA2)-mediated hydrolysis of dipalmitoylphosphatidylcholine. The compound incorporates three deuterium atoms at the terminal methyl position of the palmitoyl acyl chain (16,16,16-trideuteriohexadecanoyl), resulting in a molecular weight of 498.6 g/mol and a mass shift of +3 Da relative to the unlabeled native species.

Molecular Formula C24H50NO7P
Molecular Weight 498.6 g/mol
Cat. No. B12299465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC
Molecular FormulaC24H50NO7P
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3
InChIKeyASWBNKHCZGQVJV-MVIJBLFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC: A Deuterated LysoPC Internal Standard for Lipidomics and Metabolism Research


1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC (CAS 2692624-19-2) is a deuterium-labeled analog of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 LysoPC), a lysophospholipid generated endogenously via phospholipase A2 (PLA2)-mediated hydrolysis of dipalmitoylphosphatidylcholine . The compound incorporates three deuterium atoms at the terminal methyl position of the palmitoyl acyl chain (16,16,16-trideuteriohexadecanoyl), resulting in a molecular weight of 498.6 g/mol and a mass shift of +3 Da relative to the unlabeled native species . It is formulated as a crystalline solid with ≥99% purity of deuterated forms (d1-d3), supplied with storage specifications of -20°C, and is soluble in chloroform:methanol (1:1), DMF, DMSO, ethanol (2 mg/mL), and PBS (pH 7.2) . The compound is exclusively intended for use as a stable isotope-labeled internal standard for the quantification of endogenous 1-palmitoyl-2-hydroxy-sn-glycero-3-PC via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Generic Substitution Fails for 1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC in Quantitative Lipidomics


In LC-MS/MS-based lipid quantification, the use of non-deuterated or structurally dissimilar internal standards introduces systematic quantification errors due to differential matrix effects, ion suppression, and extraction recovery variability [1]. A systematic evaluation of lipid quantification accuracy using HILIC and RPLC MS workflows on NIST® SRM® 1950 human plasma demonstrated that accurate lysophosphatidylcholine quantification requires deuterated standards with identical physicochemical properties to the target analyte [2]. Substituting 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC with a non-isotopic analog—such as a different acyl chain length LysoPC (e.g., 14:0 or 17:0 LysoPC) or a structural surrogate like miltefosine—fails to co-elute with identical retention time and does not experience identical ionization efficiency under electrospray conditions, resulting in inaccurate normalization and compromised inter-laboratory reproducibility [3]. Furthermore, in metabolic tracing studies requiring discrimination between endogenous and exogenous LysoPC pools, only the deuterated species enables unambiguous mass spectrometric differentiation via its +3 Da mass shift while maintaining native-like enzyme substrate recognition [4].

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC: Quantitative Differentiation Evidence for Procurement Decisions


Co-Elution and Retention Time Fidelity: Deuterated vs. Non-Deuterated LysoPC Internal Standards

In LC-MS/MS analysis of pooled serum samples, 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC demonstrates near-identical chromatographic retention time to its non-deuterated counterpart, with extracted ion chromatograms showing clear peak overlap between the deuterated internal standard (red line) and the endogenous gut metabolite (blue line) [1]. This co-elution behavior, supported by a minimum of 12 data points across each chromatographic peak, ensures that the deuterated standard experiences identical matrix effects and ionization conditions as the target analyte [1]. In contrast, structural analog internal standards such as miltefosine (an alkylphosphocholine drug) or LysoPC species with different acyl chain lengths exhibit differential retention behavior under both HILIC and RPLC conditions, leading to non-equivalent matrix effect compensation and quantification bias exceeding 15-30% in complex biological matrices [2].

Lipidomics LC-MS/MS Internal Standard Validation

Metabolic Tracing Fidelity: Enzymatic Conversion of Deuterated 16:0 LysoPC in Lipoprotein Metabolism

A direct comparative study using synthetic deuterium-labeled 1-palmitoyl lysoPC (d13-labeled) demonstrated that the deuterated species undergoes enzyme-mediated conversion with kinetics quantitatively comparable to the native compound [1]. When LDL preloaded with d13-lysoPC was mixed with HDL, the deuterated lysoPC distributed equally between LDL and HDL fractions and decreased by 50% after 4 hours of incubation, while d13-labeled diacyl-PC increased correspondingly in both fractions [1]. Crucially, the production of diacyl-PC from deuterated lysoPC was abolished by an inhibitor of lecithin-cholesterol acyltransferase (LCAT), confirming that the deuterium label does not impair recognition or catalytic processing by the endogenous enzyme responsible for lysoPC-to-PC conversion in human lipoproteins [1]. This contrasts with radiolabeled (e.g., 14C or 3H) or fluorescently tagged lysoPC analogs, which often exhibit altered enzyme kinetics or require specialized detection instrumentation incompatible with standard LC-MS workflows.

Lipoprotein Metabolism LCAT Activity Metabolic Flux Analysis

Quantification Accuracy in Human Plasma: Deuterated LysoPC Standards in NIST SRM 1950

A systematic comparison of HILIC and RPLC HRAM-MS workflows for quantifying 191 lipids in NIST® SRM® 1950 human blood plasma demonstrated that both methods achieve accurate lysophosphatidylcholine quantification when deuterated standards are employed in the 'one ISTD-per-lipid class' approach [1]. The study established that lipid concentrations determined by HILIC MS and RPLC MS were comparable across lysophosphatidylcholine (LPC), lysophosphatidylethanolamine (LPE), phosphatidylcholine (PC), phosphatidylethanolamine (PE), and sphingomyelin (SM) classes, except for highly unsaturated PC species requiring response factor adjustments [1]. In contrast, non-deuterated internal standardization approaches—including the use of single-point external calibration or structurally unrelated compounds—resulted in significant concentration discrepancies, particularly for lipid species with varying degrees of unsaturation [1]. The study further quantified the influence of lipid loading amounts and the difference between quantified lipid and internal standard concentrations on HILIC MS quantification results, establishing that optimal accuracy is achieved when the internal standard concentration approximates the endogenous analyte concentration within one order of magnitude [1].

Clinical Lipidomics Plasma Biomarker Quantification Method Validation

Purity and Formulation Specifications: Quality Metrics vs. Non-Deuterated Commercial LysoPC

Commercial specifications for 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC from major suppliers report purity of ≥99% for deuterated forms (d1-d3), with the compound supplied as a crystalline solid requiring -20°C storage . In contrast, non-deuterated 1-palmitoyl-2-hydroxy-sn-glycero-3-PC from standard commercial sources is typically supplied as a 9:1 mixture of 1-acyl and 2-acyl positional isomers with purity specifications of ≥98% . The 1-acyl to 2-acyl isomerization occurs via spontaneous acyl migration, a well-documented phenomenon in lysophospholipids that complicates accurate quantification when the internal standard itself contains heterogeneous isomeric populations [1]. The deuterated analog's higher purity specification (≥99% vs. ≥98%) and defined isomeric composition (predominantly 1-acyl) reduce systematic quantification errors attributable to internal standard heterogeneity. Additionally, solubility specifications for the deuterated compound extend to five solvent systems (chloroform:methanol, DMF, DMSO, ethanol, PBS), enabling broader compatibility with diverse extraction and reconstitution protocols compared to non-deuterated LysoPC preparations with more limited solubility documentation .

Analytical Chemistry Internal Standard Quality Control Procurement Specifications

Optimal Application Scenarios for 1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC Based on Quantitative Evidence


LC-MS/MS Quantification of Plasma LysoPC in Clinical Lipidomics Studies

Deploy 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC as the class-specific internal standard for 16:0 LysoPC quantification in human plasma using either HILIC or RPLC HRAM-MS workflows. Based on validation using NIST® SRM® 1950 reference plasma, spike the deuterated standard at a concentration approximating endogenous LysoPC levels (typically 1-10 μM range) to achieve optimal quantification accuracy. The compound's co-elution with endogenous 16:0 LysoPC and identical ionization efficiency under electrospray conditions enables precise normalization, with inter-method comparability established between HILIC and RPLC platforms [1].

Lipoprotein Metabolism and LCAT Activity Assays

Use 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC for metabolic tracing of lysoPC-to-PC conversion in lipoprotein fractions. Preload isolated LDL with the deuterated standard, then incubate with HDL to monitor LCAT-mediated acyltransferase activity. Monitor the time-dependent decrease in d3-lysoPC signal and corresponding increase in d3-diacyl-PC via LC-MS/MS over 4-hour incubation periods. Validate enzyme specificity using DTNB (LCAT inhibitor) as a negative control. This approach, validated by Sawada et al. (2020), enables quantitative flux analysis without radioactive tracer handling requirements [2].

Phospholipase A2 (PLA2) Activity Screening and Inhibitor Characterization

Employ 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC as a quantitative internal standard in PLA2 activity assays where 1-palmitoyl-2-hydroxy-sn-glycero-3-PC is the enzymatic hydrolysis product of dipalmitoylphosphatidylcholine. The deuterated standard's ≥99% purity and defined 1-acyl isomeric composition minimize internal standard heterogeneity, while its solubility in multiple solvent systems (ethanol 2 mg/mL, PBS pH 7.2, DMSO) enables flexible assay buffer compatibility. Quantify PLA2 product formation via MRM transitions specific to the deuterated internal standard, enabling absolute quantification of enzymatic turnover in both in vitro enzyme assays and cellular PLA2 activation studies .

Multi-Laboratory Lipidomics Standardization and Inter-Study Data Harmonization

Integrate 1-palmitoyl-d3-2-hydroxy-sn-glycero-3-PC into standardized lipidomics protocols as a class-specific internal standard for lysophosphatidylcholine quantification. The 'one ISTD-per-lipid class' approach validated on NIST® SRM® 1950 plasma demonstrates that deuterated LysoPC standards enable inter-laboratory comparability of reported lipid concentrations across different chromatographic platforms (HILIC vs. RPLC) and mass spectrometry instruments [1]. This application is particularly critical for multi-center clinical studies, biomarker validation cohorts, and regulatory submissions requiring traceable quantification of bioactive lysophospholipids in human biospecimens.

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